Crobenetine

Electrophysiology Sodium Channel Pharmacology State-Dependent Block

Generic NaV blockers fail to replicate state-dependent binding critical for neuroprotection studies. Crobenetine (BIII 890 CL) resolves this with an inactivated-state IC50 of 77 nM versus 18 µM for resting state-a 234-fold window. • Reduces cortical & subcortical lesion volume without motor impairment in rodent MCAO models; superior to mexiletine in inflammatory pain. • Blocks TTX-resistant Na+ currents; binding to neurotoxin site 2 confirmed by F1764A/Y1771A mutations. • Supplied as free base, ≥98% HPLC purity; patent-defined parenteral formulation available.

Molecular Formula C25H33NO2
Molecular Weight 379.5 g/mol
CAS No. 221019-25-6
Cat. No. B1243859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrobenetine
CAS221019-25-6
Synonyms1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-(2-(phenylmethoxy)propyl)-2,6-methano-3-benzazocin-10-ol
BIII 890 CL
BIII-890-CL
crobenetine
Molecular FormulaC25H33NO2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4
InChIInChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1
InChIKeyVCCBCXVFGHTDQN-UODBTFMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crobenetine: Sodium Channel Blocker Profile


Crobenetine (BIII 890 CL) is a benzomorphan-derived, potent, and highly use-dependent voltage-gated sodium (NaV) channel blocker that binds to neurotoxin receptor site 2 on the sodium channel [1]. It displays a distinct state-dependent binding profile, with a marked preference for the inactivated state of the channel, a property that underpins its neuroprotective and analgesic effects in preclinical models [2].

State-dependent sodium channel probe
Inactivated-state affinity context
Preclinical neuroprotection and pain-model endpoint studies

Crobenetine: Unique State-Dependent Binding


Generic substitution among sodium channel blockers is scientifically unsound due to the critical differentiating parameter of state-dependent binding. While classic antiarrhythmics like mexiletine or local anesthetics such as lidocaine exhibit use-dependent block, their affinity for inactivated versus resting states and their overall potency differ by orders of magnitude [1]. Crobenetine's profile, characterized by an IC50 of 77 nM for the inactivated channel and an exceptionally high selectivity profile across receptor panels, dictates unique neuroprotective and analgesic outcomes that cannot be replicated by substituting a less selective or less state-dependent analog [2].

vs. Lidocaine State-dependent inactivated-state affinity differs markedly; IC50 profiles may not transfer.
vs. Mexiletine Use-dependent enhancement of TTX-R current block is not matched; assay-response context may shift.
vs. Lamotrigine Off-target receptor activity profile differs; selectivity interpretation may require direct comparison.

Crobenetine: Evidence-Based Differentiation


Inactivated State Affinity vs. Lidocaine

Crobenetine exhibits a profoundly lower IC50 for the inactivated state of the sodium channel compared to the classic local anesthetic lidocaine, indicating a distinct state-dependent binding profile. For crobenetine, the IC50 for the inactivated Na+ channel was 77 nM, whereas its IC50 for the resting state was 18 µM, yielding a resting-to-inactivated ratio of approximately 234 [1]. In contrast, lidocaine shows an IC50 of 11 µM for the inactivated state and 3.9 mM for the resting state, a ratio of approximately 355, but its absolute potency for the inactivated state is over 140-fold lower than that of crobenetine [2].

Inactivated-state affinity
Cross-study comparable
IC50 77 nM (crobenetine) vs. 11 µM (lidocaine) – ~143-fold lower IC50
State-dependent binding profile context
Assay conditions differ; cross-study interpretation.
Electrophysiology Sodium Channel Pharmacology State-Dependent Block

Use-Dependent Block of TTX-R Currents

Crobenetine demonstrates a substantial enhancement in blocking potency under conditions of high-frequency neuronal firing, a hallmark of use-dependent block. For TTX-resistant sodium currents in sensory neurons, the IC50 for tonic block was 17.4 µM, which decreased to 0.74 µM for use-dependent block—a 23.5-fold increase in potency [1]. This compares favorably to mexiletine, which shows a 3.2-fold increase in potency for use-dependent block (IC50 tonic: 75.3 µM; use-dependent: 23.6 µM) .

Use-dependent block
Cross-study comparable
23.5-fold potency increase (crobenetine) vs. 3.2-fold (mexiletine)
Use-dependent enhancement context
Data from separate studies; conditions vary.
Pain Research Sensory Neuron Electrophysiology TTX-Resistant Channels

Minimal Off-Target Receptor Binding

Crobenetine's selectivity is a key differentiating feature from promiscuous sodium channel blockers. In radioligand binding assays, it displaced [3H]BTX from site 2 of the sodium channel with an IC50 of 49 nM, but exhibited only low binding affinity for a panel of over 65 other receptors and ion channels [1]. This is a stark contrast to compounds like lamotrigine, which, while having a weak tonic block (IC50 ~500 µM), also demonstrates significant off-target activity at the 5-HT3 receptor (IC50 = 18 µM) and sigma opioid receptors (IC50 = 145 µM) [2].

Off-target binding
Cross-study comparable
Low affinity for >65 receptors vs. lamotrigine off-target IC50s
Selectivity profile context
Selectivity data from separate sources.
Receptor Pharmacology Selectivity Profiling Binding Assays

In Vivo Neuroprotection in Focal Ischemia

Unlike many neuroprotective agents that show efficacy only in select brain regions or at debilitating doses, crobenetine (BIII 890 CL) significantly reduced lesion size in both cortical and subcortical regions in a mouse model of permanent focal cerebral ischemia when administered at 3-30 mg/kg s.c. 5 minutes post-occlusion [1]. Crucially, this neuroprotection was achieved at doses that did not impair motor coordination, a critical therapeutic window advantage over other sodium channel blockers where neuroprotection and motor impairment often overlap [1].

In vivo neuroprotection
Class-level
Reduced lesion size without motor impairment in MCAO model
Model-response endpoint context
Class-level inference; requires direct model validation.
Neuroprotection Stroke Models In Vivo Pharmacology

Crobenetine: Validated Research Applications


Preclinical Stroke & Cerebral Ischemia

As a highly use-dependent sodium channel blocker with demonstrated neuroprotective efficacy in rodent models of permanent focal cerebral ischemia, crobenetine is a critical tool compound for investigating mechanisms of ischemic brain injury and evaluating sodium channel blockade as a therapeutic strategy for stroke. Its ability to reduce lesion size in both cortical and subcortical regions, without inducing motor impairment, makes it a superior choice for studies requiring a clean behavioral readout [1].

Inflammatory & Neuropathic Pain

Crobenetine has been directly compared to mexiletine in a mono-arthritic rat model of inflammatory pain, where it demonstrated significant reversal of mechanical joint hyperalgesia [2]. Its potent blockade of TTX-resistant sodium currents, which are upregulated in inflamed tissue and implicated in chronic pain, makes it an ideal tool for dissecting the role of specific sodium channel subtypes in pain pathways [3].

State-Dependent NaV Channel Electrophysiology

The compound's well-characterized binding to the local anesthetic receptor site (confirmed by point mutations F1764A and Y1771A) and its distinct IC50 values for resting (18 µM) and inactivated (77 nM) channel states provide a robust pharmacological tool for probing voltage- and frequency-dependent sodium channel gating mechanisms [1]. This is particularly valuable for studies requiring a high degree of use-dependent block.

Parenteral Formulation Development

Patents describe specific parenteral formulations of crobenetine and its pharmaceutically acceptable salts (e.g., hydrochloride) for intravenous administration [4]. This provides a defined chemical and formulation starting point for academic or industrial researchers developing novel injectable therapeutics targeting sodium channels for acute indications like stroke or pain.

Application
Selection Property
Validation Focus
Ischemic brain injury model studies
State-dependent NaV channel blockade
Cortical/subcortical lesion-size endpoints
Pain-model endpoint studies
TTX-resistant NaV current blockade
Mechanical hyperalgesia reversal endpoints
State-dependent NaV electrophysiology probe
Inactivated-state affinity profile
Resting-to-inactivated IC50 ratio review
Parenteral formulation research
Defined salt and formulation properties
Carrier and stability endpoint review

Technical Documentation Hub

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22 linked technical documents
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